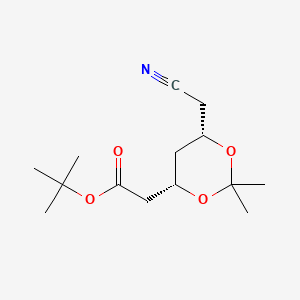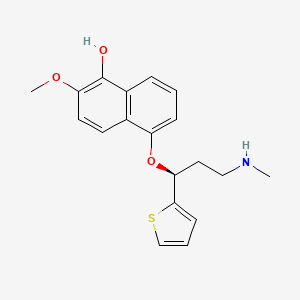
5-Hydroxy-6-methoxy Duloxetine
Übersicht
Beschreibung
5-Hydroxy-6-methoxy Duloxetine is an active metabolite of the serotonin (5-HT) and norepinephrine reuptake inhibitor (S)-duloxetine . It is formed from (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate, which is formed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate . This compound inhibits the 5-HT transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in lipid membranes .
Synthesis Analysis
The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves the transformation of (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate. This process is facilitated by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate .Chemical Reactions Analysis
5-Hydroxy-6-methoxy Duloxetine is formed from (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate, which is formed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate .Wissenschaftliche Forschungsanwendungen
Application 1: Interaction with Propolis in Humans
- Summary of the Application : “5-Hydroxy-6-methoxy Duloxetine” is a metabolite of Duloxetine, a drug used for the treatment of depression and urinary incontinence . This study investigates the interaction between Duloxetine and Propolis (a popular functional food) in humans .
- Methods of Application : A pharmacokinetic study was conducted in 18 rats, in which the plasma concentration of Duloxetine and its major metabolite 4-hydroxy duloxetine with or without administration of Propolis was recorded . The results were then extrapolated from rats to humans using the allometric scaling and the liver blood flow method .
- Results : Propolis (15,000 mg/day) exerts a statistically significant increase in Duloxetine exposures at steady state, with a 20.2% and 24.6% increase in Duloxetine and the same 28.0% increase in Duloxetine when Duloxetine (40 or 60 mg) was administered once or twice daily, respectively . This suggests that safety issues are required to be attended to when individuals simultaneously use Duloxetine and Propolis at high doses .
Application 2: Inhibition of Neurotransmitter Transporters
- Summary of the Application : “5-Hydroxy-6-methoxy Duloxetine” is an active metabolite of Duloxetine, which is known to inhibit the serotonin (5-HT), norepinephrine, and dopamine transporters .
- Methods of Application : The inhibition of these transporters by “5-Hydroxy-6-methoxy Duloxetine” is studied by observing its binding to these transporters in lipid membranes .
- Results : “5-Hydroxy-6-methoxy Duloxetine” binds to the serotonin (5-HT), norepinephrine, and dopamine transporters with Ki values of 266, 920, and 2,814 nM, respectively .
Eigenschaften
IUPAC Name |
2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWRJCBZOCBFBD-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225135 | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methoxy Duloxetine | |
CAS RN |
741693-79-8 | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-6-METHOXY DULOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18NZM26WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



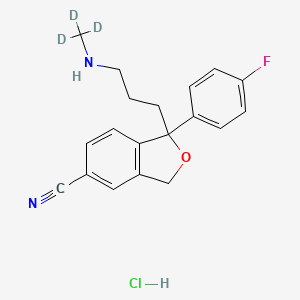
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
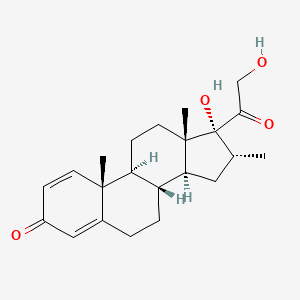
![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)


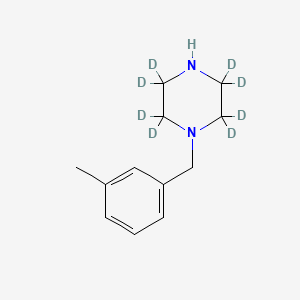
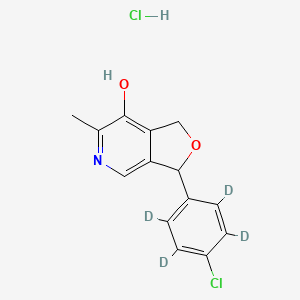
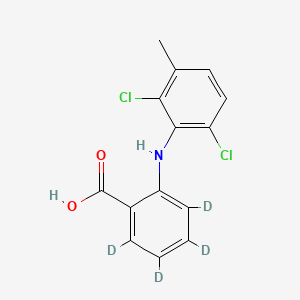
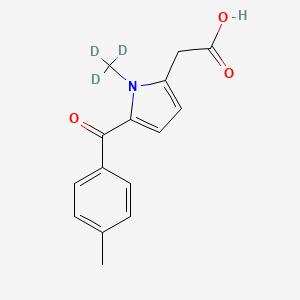
![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)
